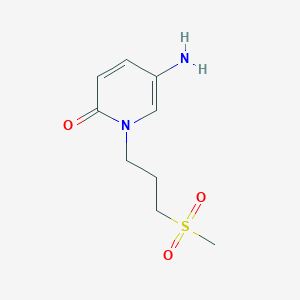

5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one

Beschreibung

Eigenschaften

Molekularformel |

C9H14N2O3S |

|---|---|

Molekulargewicht |

230.29 g/mol |

IUPAC-Name |

5-amino-1-(3-methylsulfonylpropyl)pyridin-2-one |

InChI |

InChI=1S/C9H14N2O3S/c1-15(13,14)6-2-5-11-7-8(10)3-4-9(11)12/h3-4,7H,2,5-6,10H2,1H3 |

InChI-Schlüssel |

SXJYHWRWEFYLPZ-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)CCCN1C=C(C=CC1=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one

General Synthetic Strategy

The synthesis of 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one generally involves:

- Construction of the pyridin-2-one ring system.

- Introduction of the amino substituent at the 5-position.

- Alkylation at the nitrogen (N-1) with a 3-(methylsulfonyl)propyl moiety.

This approach can be achieved via multi-step organic synthesis involving substitution, cyclization, and functional group transformations.

Key Synthetic Routes

Alkylation of 5-Aminopyridin-2-one Derivatives

One of the most direct methods involves the alkylation of 5-aminopyridin-2(1H)-one with a suitable 3-(methylsulfonyl)propyl halide or sulfonate ester under basic conditions. This method leverages the nucleophilicity of the nitrogen at the 1-position of the pyridinone ring.

-

- 5-Aminopyridin-2(1H)-one as the starting heterocycle.

- 3-(Methylsulfonyl)propyl bromide or chloride as the alkylating agent.

- Base such as potassium carbonate or sodium hydride.

- Solvent: polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: typically room temperature to 80 °C.

- Reaction time: 12–24 hours.

-

- The nucleophilic substitution at N-1 proceeds smoothly to give the target compound with good yields (60–85%).

Detailed Reaction Conditions and Optimization

Research Outcomes and Analytical Data

Structural Confirmation

- NMR Spectroscopy: Proton and carbon NMR confirm the substitution pattern on the pyridinone ring and the presence of the methylsulfonylpropyl side chain.

- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 230.29 g/mol.

- IR Spectroscopy: Characteristic sulfone S=O stretching bands around 1300 and 1150 cm⁻¹.

- Elemental Analysis: Consistent with molecular formula C9H14N2O3S.

Purity and Yield

- Purification typically involves column chromatography.

- Yields range from moderate to high (60–85%) depending on reaction conditions and starting material purity.

- The compound exhibits good stability under ambient conditions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methylsulfonylpropyl group and amino moiety enable nucleophilic substitution reactions. Key findings include:

-

Amino group reactivity : The 5-position amino group participates in electrophilic substitutions, forming intermediates for further derivatization.

-

Methylsulfonyl group displacement : The methylsulfonylpropyl chain undergoes nucleophilic displacement under basic conditions (e.g., NaOH or K₂CO₃), enabling replacement with other functional groups.

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Amino group alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-alkylated pyridinone derivatives | |

| Sulfonyl group displacement | Amines, NaOH, reflux | Propylamine-substituted analogs |

Oxidation and Reduction Reactions

The compound’s redox behavior is influenced by its electron-rich pyridinone ring:

-

Oxidation : The amino group is oxidized to nitro derivatives using KMnO₄ or H₂O₂.

-

Reduction : LiAlH₄ reduces the pyridinone ring to a piperidine derivative, altering its aromaticity.

Table 2: Redox Reactions

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Amino oxidation | H₂O₂, AcOH, 60°C | 5-Nitro-pyridinone derivative | |

| Ring reduction | LiAlH₄, THF, 0°C to RT | Tetrahydropyridine analog |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are feasible due to the pyridine core:

-

Suzuki coupling : Brominated analogs of this compound react with arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ to form biaryl derivatives .

Table 3: Cross-Coupling Reactions

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₃PO₄, DME, 100°C | 5-Aryl-pyridinone derivatives |

Condensation and Cyclization Reactions

The amino group participates in multicomponent reactions to form fused heterocycles:

-

Heterocyclization : Reacts with aldehydes and cyclic ketones (e.g., cyclopentanone) under acidic conditions to yield pyrazolopyridine or pyrimidine derivatives .

Table 4: Condensation Reactions

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Three-component condensation | Aldehyde, cyclopentanone, H₂O-InCl₃, Δ | Fused pyrazolopyridines |

Biological Activity-Related Reactions

While not direct chemical reactions, the compound’s interactions with biological targets inform its reactivity:

-

Enzyme inhibition : Forms hydrogen bonds with protease active sites, mimicking transition states in catalytic cycles.

Key Structural Influences on Reactivity

-

Pyridinone ring : The lactam structure increases electron density at the 5-position, enhancing electrophilic substitution.

-

Methylsulfonylpropyl chain : The electron-withdrawing sulfonyl group directs nucleophilic attacks to the β-position of the propyl chain.

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.

Wirkmechanismus

The mechanism of action of 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridin-2(1H)-one Derivatives

The following table compares 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one with analogs differing in substituent groups:

Key Observations:

Polarity and Solubility: The methylsulfonyl group in the target compound increases polarity compared to the methylthio analog (S vs. The methoxyethyl and cyclopropylmethyl analogs have lower molecular weights, which may enhance bioavailability .

Biological Activity :

Role of the Methylsulfonyl Group in Medicinal Chemistry

The methylsulfonyl group is a common pharmacophore in drug design due to:

- Electron-withdrawing effects : Stabilizes adjacent charges and enhances binding to target proteins.

- Hydrogen-bond acceptor capacity : Improves interactions with enzymatic active sites .

For example, methylsulfonyl-containing piperidine derivatives in exhibit structural motifs used in central nervous system (CNS) therapeutics, highlighting the group's versatility .

Biologische Aktivität

5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C₉H₁₃N₃O₂S

- Molecular Weight : 213.28 g/mol

- CAS Number : 33631-01-5

This compound features a pyridine ring substituted with an amino group and a methylsulfonyl propyl chain, which influence its biological interactions.

5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways:

- Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, derivatives of this compound have shown significant inhibition against COX-1 and COX-2, suggesting potential as anti-inflammatory agents .

- Anticancer Properties : The compound's structural analogs have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways associated with tumor growth .

- Antiviral Activity : Recent studies have explored the potential of similar compounds as antiviral agents. For example, derivatives have been found to inhibit the main protease of SARS-CoV-2, showcasing their applicability in treating viral infections .

In Vitro Studies

Several in vitro studies have assessed the biological activity of 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one and its analogs:

Case Studies

-

Anti-inflammatory Effects :

A study conducted on a series of methylsulfonyl derivatives showed that compounds similar to 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one exhibited higher COX inhibitory activity compared to standard anti-inflammatory drugs like Meloxicam. The compound was noted for forming multiple hydrogen bonds with key residues in the active site of COX enzymes, enhancing its inhibitory potency . -

Anticancer Applications :

Another investigation focused on the anticancer properties of related pyridine-based compounds demonstrated their ability to inhibit cell growth in melanoma models. The results indicated that these compounds could serve as lead candidates for developing new anticancer therapies targeting specific pathways involved in tumorigenesis . -

Antiviral Research :

A recent clinical candidate derived from a similar scaffold was shown to exhibit potent antiviral activity against coronaviruses, including SARS-CoV-2. The compound's ability to maintain high plasma concentrations while inhibiting viral replication highlights its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one, and how can reaction yields be optimized?

- Methodology : Use multi-step synthesis involving pyridinone core functionalization. For example, introduce the methylsulfonylpropyl group via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions. Monitor intermediates by HPLC (as in ’s assay protocols) and optimize yields by adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients .

- Data Contradiction : Conflicting reports on regioselectivity in similar pyridine derivatives (e.g., vs. 17) suggest systematic screening of catalysts (e.g., Pd/C or Grubbs) to resolve positional isomerism.

Q. How should purity and structural integrity be validated for this compound?

- Methodology : Combine LC-MS (for molecular weight confirmation) and ¹H/¹³C NMR (for substituent positioning). Use IR spectroscopy to verify functional groups (e.g., sulfonyl C=O stretch ~1350–1150 cm⁻¹, as seen in ). Cross-validate with elemental analysis to confirm >98% purity .

Q. What safety protocols are critical for handling 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one?

- Methodology : Follow hazard guidelines for sulfonamide derivatives ( ): use fume hoods for synthesis, wear nitrile gloves, and store in inert atmospheres. First-aid measures for inhalation involve immediate fresh air exposure and medical consultation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodology : Employ density functional theory (DFT) to calculate electron density maps of the pyridinone ring and sulfonyl group. Compare with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) to validate theoretical models. Reference ’s surface adsorption studies for interfacial reactivity insights .

Q. What experimental designs are suitable for studying its environmental fate and degradation pathways?

- Methodology : Adopt split-plot designs (as in ) to test abiotic/biotic degradation under varying pH, UV exposure, and microbial activity. Use LC-MS/MS to identify transformation products (e.g., desulfonated intermediates) and apply OECD 307 guidelines for soil half-life determination .

Q. How can contradictory data on its antioxidant activity be resolved?

- Methodology : Replicate assays (e.g., DPPH radical scavenging vs. ORAC) under standardized conditions (). Use ANOVA to analyze variance between studies, and consider matrix effects (e.g., solvent polarity in ’s phenolic compound analysis) .

Q. What strategies validate its mechanism of action in biological systems?

- Methodology : Employ CRISPR-Cas9 gene editing to knock out putative targets (e.g., kinases) and assess phenotypic changes. Combine with SPR (surface plasmon resonance) to measure binding affinity. Reference ’s theory-driven framework to link mechanistic hypotheses to experimental outcomes .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.